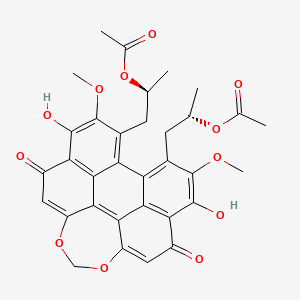

![molecular formula C27H21ClN4O3 B2653812 N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941939-29-3](/img/no-structure.png)

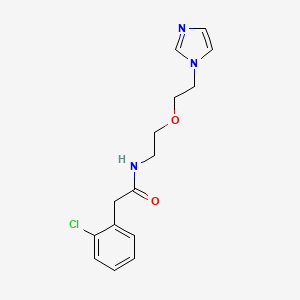

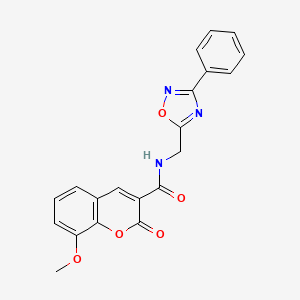

N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like the one you mentioned often have complex structures with multiple functional groups. They can be part of larger molecules used in pharmaceuticals, materials science, or other fields .

Synthesis Analysis

The synthesis of such compounds typically involves multiple steps, each introducing a new functional group or modifying the molecule’s structure. Common techniques might include condensation reactions, substitution reactions, or the use of protecting groups .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These can provide information about the compound’s atomic arrangement, functional groups, and molecular weight .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at what products are formed, how fast the reaction occurs, or what conditions are needed for the reaction .Physical and Chemical Properties Analysis

This could include looking at the compound’s solubility, stability, melting point, boiling point, or how it behaves under different conditions .Applications De Recherche Scientifique

Antitumor Activity

The synthesis and evaluation of derivatives of the compound have shown considerable promise in antitumor activities. For instance, a study involving the synthesis of benzothiazole derivatives, including a similar structure, displayed significant anticancer activity against some cancer cell lines. These compounds were tested in vitro against a range of human tumor cell lines derived from nine neoplastic diseases, revealing potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

Research on pyrazole-acetamide derivatives has demonstrated significant antioxidant activities. In one study, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed considerable antioxidant activity in vitro, using different antioxidant assays. This suggests that these compounds could contribute positively to combating oxidative stress-related pathologies (Chkirate et al., 2019).

Antimicrobial Activity

Compounds synthesized from the given chemical structure also displayed antimicrobial properties. A series of new biological active azo-pyrazoline derivatives, bearing similarities to the compound , showed significant activity against both gram-positive and gram-negative bacteria, highlighting their potential in addressing microbial resistance issues (Hawaiz & Samad, 2012).

Nonlinear Optical Properties

The compound and its related derivatives have been investigated for their nonlinear optical properties, which are crucial for photonic devices like optical switches and modulators. A theoretical study on similar acetamide structures elucidated their potential in optical applications, emphasizing their significant (hyper)polarizabilities and confirming them as suitable candidates for photonics (Castro et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide. This intermediate is then reacted with 2-(4-benzyloxyphenyl)acetic acid to form N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide. Finally, this compound is cyclized with 2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine to form the target compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "4-chlorobenzoyl chloride", "2-(4-benzyloxyphenyl)acetic acid", "2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine" ], "Reaction": [ "4-chlorophenylhydrazine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide.", "2-(4-chlorophenyl)hydrazinyl)-4-chlorobenzamide is then reacted with 2-(4-benzyloxyphenyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide.", "Finally, N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)hydrazinyl]-4-chlorobenzamide is cyclized with 2,4-dioxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the target compound, N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |

Numéro CAS |

941939-29-3 |

Formule moléculaire |

C27H21ClN4O3 |

Poids moléculaire |

484.94 |

Nom IUPAC |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C27H21ClN4O3/c28-21-8-6-20(7-9-21)24-16-25-27(34)31(14-15-32(25)30-24)17-26(33)29-22-10-12-23(13-11-22)35-18-19-4-2-1-3-5-19/h1-16H,17-18H2,(H,29,33) |

Clé InChI |

AQLUCRCZQPALNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)

![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2653742.png)

![7-Methyl-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)